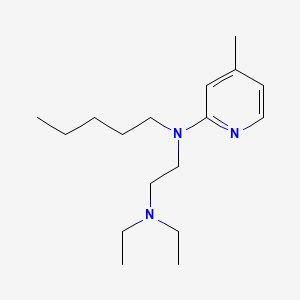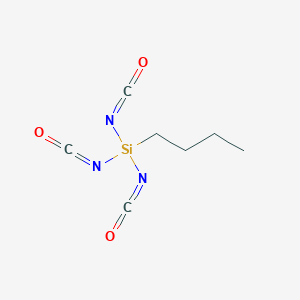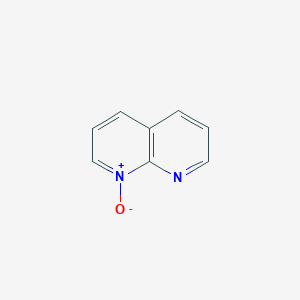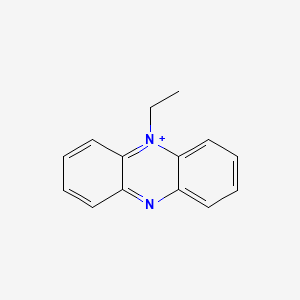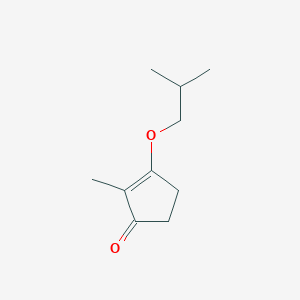
Phosphorotrithious acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorotrithious acid is a chemical compound that contains phosphorus, sulfur, and hydrogen. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields. The compound is characterized by the presence of three sulfur atoms bonded to a central phosphorus atom, forming a trithious structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorotrithious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus trichloride and hydrogen sulfide are continuously fed into the system. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Phosphorotrithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide, this compound can be converted into phosphorotrithious oxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of phosphorotrithious hydride.
Substitution: In the presence of halogens, this compound can undergo substitution reactions, replacing one or more sulfur atoms with halogen atoms.
Major Products Formed: The major products formed from these reactions include phosphorotrithious oxide, phosphorotrithious hydride, and various halogenated derivatives.
Scientific Research Applications
Phosphorotrithious acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of enzymatic activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism by which phosphorotrithious acid exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by altering their structure and function. The pathways involved include redox reactions and the formation of covalent bonds with specific amino acid residues.
Comparison with Similar Compounds
- Phosphorodithious acid
- Phosphorotetrathious acid
- Phosphoromonothious acid
These compounds differ in the number of sulfur atoms bonded to the phosphorus atom, leading to variations in their reactivity and applications.
Properties
CAS No. |
25758-77-4 |
|---|---|
Molecular Formula |
H3PS3 |
Molecular Weight |
130.2 g/mol |
IUPAC Name |
phosphorotrithious acid |
InChI |
InChI=1S/H3PS3/c2-1(3)4/h2-4H |
InChI Key |
OBSCFZZYDILIJH-UHFFFAOYSA-N |
Canonical SMILES |
P(S)(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




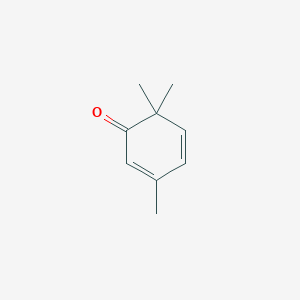
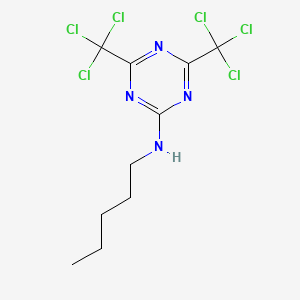
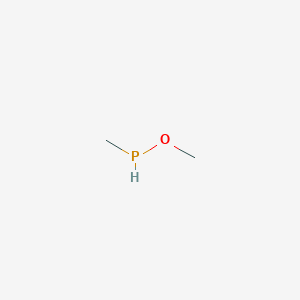
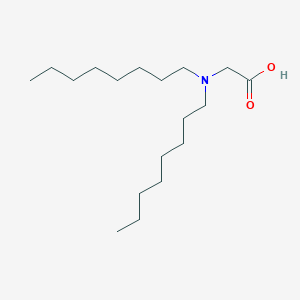
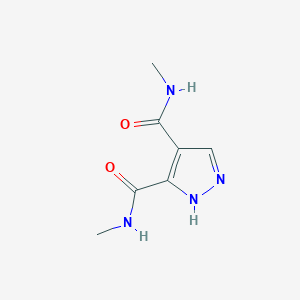
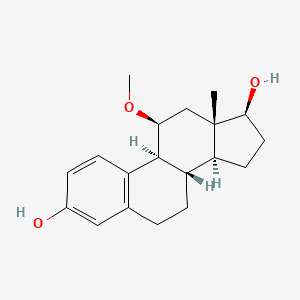
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)
